molecular formula C9H12N2O2 B14448674 5,7-Dicyanoheptanoic acid CAS No. 77069-86-4

5,7-Dicyanoheptanoic acid

Cat. No.: B14448674
CAS No.: 77069-86-4
M. Wt: 180.20 g/mol
InChI Key: UPHBZAHXZPCXJI-UHFFFAOYSA-N
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Description

5,7-Dicyanoheptanoic acid: is an organic compound characterized by the presence of two cyano groups (-CN) attached to a heptanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dicyanoheptanoic acid typically involves the introduction of cyano groups to a heptanoic acid derivative. One common method is the reaction of heptanoic acid with cyanogen bromide (BrCN) under basic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by further reaction with a base such as sodium hydroxide (NaOH).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5,7-Dicyanoheptanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The cyano groups can be oxidized to carboxylic acids under strong oxidative conditions.

    Reduction: The cyano groups can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The cyano groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted heptanoic acid derivatives.

Scientific Research Applications

Chemistry: 5,7-Dicyanoheptanoic acid is used as a building block in organic synthesis. Its cyano groups can be transformed into various functional groups, making it a versatile intermediate for the synthesis of complex molecules.

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving cyano groups. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,7-Dicyanoheptanoic acid depends on its chemical reactivity and the specific context in which it is used. For example, in biological systems, the compound may interact with enzymes that catalyze reactions involving cyano groups. The cyano groups can act as electrophiles, participating in nucleophilic addition or substitution reactions. The molecular targets and pathways involved would vary depending on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

    Heptanoic acid: A simple carboxylic acid with a seven-carbon chain.

    Malononitrile: A compound with two cyano groups attached to a methylene group.

    Adiponitrile: A compound with two cyano groups attached to a six-carbon chain.

Comparison: 5,7-Dicyanoheptanoic acid is unique due to the presence of cyano groups at specific positions on the heptanoic acid backbone This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds

Properties

CAS No.

77069-86-4

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

5,7-dicyanoheptanoic acid

InChI

InChI=1S/C9H12N2O2/c10-6-2-4-8(7-11)3-1-5-9(12)13/h8H,1-5H2,(H,12,13)

InChI Key

UPHBZAHXZPCXJI-UHFFFAOYSA-N

Canonical SMILES

C(CC(CCC#N)C#N)CC(=O)O

Origin of Product

United States

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